Isolugrandoside

Description

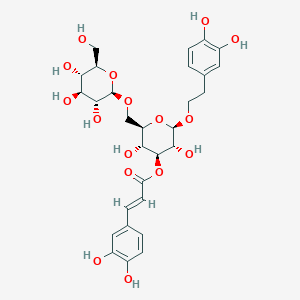

Structure

3D Structure

Properties

Molecular Formula |

C29H36O16 |

|---|---|

Molecular Weight |

640.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)28(43-19)42-12-20-23(37)27(45-21(35)6-3-13-1-4-15(31)17(33)9-13)26(40)29(44-20)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29-/m1/s1 |

InChI Key |

JOIWQICOBJLMOP-HPIISDRLSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Significance of Isolugrandoside

Botanical Sources and Distribution of Isolugrandoside

This compound has been identified in several plant genera, primarily within the families Oleaceae and Plantaginaceae. Its presence is a key characteristic used in the chemical classification of these plants.

Isolation from Fraxinus Species

The genus Fraxinus, commonly known as ash trees, is a notable source of various phenylethanoid glycosides. Research has confirmed the presence of this compound in this genus. A comprehensive review of the chemical components of Fraxinus species lists this compound as one of the phenylethanoids isolated from the genus. researchgate.net Furthermore, the PubChem database specifically notes that this compound has been reported in Fraxinus ornus, the manna ash. nih.gov

Table 1: Documented Presence of this compound in Fraxinus Species

| Species | Reference |

|---|---|

| Fraxinus ornus | nih.gov |

| Fraxinus sp. (General) | researchgate.net |

Identification in Veronica Species

The genus Veronica (speedwell), belonging to the Plantaginaceae family, is known to produce a variety of phenylethanoid glycosides. nih.govwikipedia.org However, based on available scientific literature, the specific compound this compound has not been prominently reported as a constituent of this genus. Studies on species such as Veronica officinalis and Veronica chamaedrys have led to the identification of other related compounds, like isoacteoside (B1238533) and acteoside, respectively, but not this compound. nih.gov This suggests that while the general class of compounds is present, this compound may not be a characteristic component of the Veronica genus, or its presence is not as widespread or well-documented as in other genera.

Presence in Digitalis Species

The genus Digitalis (foxglove), also a member of the Plantaginaceae family, is a confirmed source of this compound. acgpubs.orgmedchemexpress.com A significant finding was the isolation of this compound from the leaves of Digitalis viridiflora, which marked the first time the compound was reported in the Digitalis genus. acgpubs.orgresearchgate.net Subsequent research has also identified its presence in Digitalis davisiana. medchemexpress.com The discovery of this compound in this genus is considered phytochemically important, as it contributes to understanding the chemical diversity and relationships within the Plantaginaceae family.

Table 2: Documented Presence of this compound in Digitalis Species

| Species | Part of Plant | Reference |

|---|---|---|

| Digitalis viridiflora | Leaves | acgpubs.orgresearchgate.net |

| Digitalis davisiana | Not specified | medchemexpress.com |

Chemotaxonomic Implications of this compound and Related Phenylethanoid Glycosides

Chemotaxonomy utilizes the distribution of chemical compounds to classify and understand the evolutionary relationships between organisms. Phenylethanoid glycosides, due to their structural diversity and limited distribution, are considered valuable chemotaxonomic markers. acgpubs.orgmdpi.com

This compound as a Chemotaxonomic Marker within Plantaginaceae

The presence of specific phenylethanoid glycosides serves as a chemical marker to delineate relationships within the Plantaginaceae family. The identification of this compound for the first time in Digitalis viridiflora led researchers to suggest that it could serve as a useful chemotaxonomic marker for this species within the Digitalis genus. acgpubs.org The distribution of these compounds, along with others like iridoids, helps to support the classification of genera within the broader family. researchgate.netresearchgate.netnih.gov For example, the transfer of the Digitalis genus from the Scrophulariaceae family to Plantaginaceae is supported by phytochemical similarities, including the shared profile of phenylethanoid glycosides with other Plantaginaceae genera like Plantago. acgpubs.org

Phylogenetic Relationships Inferred from Phenylethanoid Glycoside Distribution

The pattern of phenylethanoid glycoside distribution is a powerful tool for inferring phylogenetic relationships. nih.gov The presence of similar caffeoyl phenylethanoid glycosides in the tribes Plantagineae, Digitalideae, and Veroniceae points to a shared evolutionary history. mdpi.com The phytochemical profiles of Digitalis and Plantago reveal a close relationship, as they share certain phenylethanoid glycosides. acgpubs.org This chemical evidence often corroborates findings from molecular phylogenetic studies, providing a more robust understanding of plant evolution. mdpi.com The co-occurrence of phenylethanoid glycosides and iridoids is particularly relevant for establishing chemotaxonomic links within the class Asteridae. mdpi.com

Advanced Isolation and Structural Elucidation Methodologies for Isolugrandoside

Chromatographic Separation Techniques Applied to Isolugrandoside Isolation

The initial step in studying this compound involves its extraction and purification from the source material. This is a critical process that often requires a combination of different chromatographic techniques to separate the target compound from a multitude of other phytochemicals. The choice of method is guided by the physicochemical properties of the compounds in the mixture, such as polarity and molecular size. itwreagents.com

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of specific compounds in sufficient quantities for further analysis. It utilizes a liquid mobile phase to move the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.

Sephadex LH-20 is a versatile chromatography medium frequently used in the isolation of natural products. prep-hplc.com It is composed of hydroxypropylated dextran (B179266) beads, giving it both hydrophilic and lipophilic properties. prep-hplc.com This dual nature allows for effective separation based on a combination of size exclusion and partition chromatography. prep-hplc.com In practice, a crude extract is often subjected to preliminary fractionation using techniques like Sephadex LH-20 column chromatography. frontiersin.orgmdpi.com Different solvent systems, often in a gradient, are used to elute fractions with varying polarities. mdpi.com These fractions are then typically further purified using preparative HPLC to yield the pure compound. researchgate.net

Table 1: Characteristics of Sephadex LH-20 Chromatography

| Feature | Description |

| Matrix | Hydroxypropylated, cross-linked dextran prep-hplc.com |

| Separation Mechanism | Molecular sizing and partition chromatography prep-hplc.com |

| Key Property | Dual hydrophilic and lipophilic nature prep-hplc.com |

| Common Application | Initial fractionation of crude extracts frontiersin.orgmdpi.com |

Adsorbent resins and silica (B1680970) gel are widely employed in column chromatography for the separation and purification of chemical compounds. itwreagents.comcolumn-chromatography.com The selection of the adsorbent is crucial for achieving a successful separation and is based on the polarity of the target compounds. itwreagents.com

Silica gel, a porous form of silicon dioxide (SiO₂), is a highly effective adsorbent for chromatography. column-chromatography.comcolumn-chromatography.com Its surface is covered with silanol (B1196071) groups (-SiOH) which can interact with polar compounds through hydrogen bonding. column-chromatography.com This makes it ideal for normal-phase chromatography, where a non-polar mobile phase is used to separate compounds based on their polarity; more polar compounds are retained more strongly on the silica gel column. column-chromatography.comalliedmarketresearch.com

In the context of isolating compounds like this compound, a typical workflow might involve initial fractionation of a plant extract on a silica gel column. researchgate.netalliedmarketresearch.com By gradually increasing the polarity of the solvent system, different classes of compounds can be eluted sequentially. This process helps to enrich the fraction containing the target glycoside before final purification steps.

Table 2: Principles of Adsorbent Chromatography

| Adsorbent | Primary Interaction | Typical Use |

| Silica Gel | Hydrogen bonding with polar functional groups column-chromatography.com | Separation of compounds based on polarity column-chromatography.com |

| Adsorbent Resins | Varies (e.g., hydrophobic, ion-exchange) | Targeted purification based on specific chemical properties |

Spectroscopic and Spectrometric Approaches for this compound Structure Elucidation

Once this compound has been isolated in a pure form, its chemical structure must be determined. This is accomplished through a combination of powerful spectroscopic and spectrometric techniques that provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. beilstein-journals.orgemerypharma.com It provides detailed information about the carbon-hydrogen framework of a molecule. weebly.com

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental structural information. weebly.comresearchgate.net ¹H NMR gives details on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule.

2D NMR: For more complex molecules, 1D NMR spectra can become overcrowded and difficult to interpret. weebly.comresearchgate.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. weebly.comresearchgate.net For instance, COSY identifies protons that are coupled to each other, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. emerypharma.com These experiments are crucial for piecing together the complete structure of a molecule like this compound. researchgate.net

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. currenta.de It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound. currenta.de Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique particularly useful for analyzing biomolecules and other large organic molecules that might otherwise fragment during ionization. creative-proteomics.comlongdom.org When coupled with a Time-of-Flight (TOF) analyzer, MALDI-TOF MS can provide precise molecular weight information. hawaii.edu High-Resolution MALDI-MS (HR-MALDI-MS) combines the benefits of soft ionization with high mass accuracy, making it a powerful tool for the structural confirmation of natural products like this compound. researchgate.netlongdom.org Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis. hawaii.edu

Modern analytical chemistry often relies on hyphenated techniques, which couple a separation method with a detection method. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is a powerful combination for the analysis of complex mixtures. nih.gov

UHPLC offers faster separations and higher resolution compared to conventional HPLC. nih.gov FT-ICR-MS is known for its ultra-high resolution and exceptional mass accuracy. whoi.edunih.gov This combination allows for the separation and confident identification of individual components in a complex sample, even those present at low concentrations. nih.govchromatographyonline.com The use of tandem MS (MS/MS) provides further structural information by fragmenting selected ions. chromatographyonline.com This integrated approach is highly valuable for the comprehensive characterization of natural product extracts and the identification of novel compounds. nih.gov

Biosynthetic Pathways and Precursors of Isolugrandoside

Shikimate Pathway and Phenylpropanoid Biosynthesis in Relation to Isolugrandoside

The journey to synthesize this compound begins with primary metabolism, specifically the shikimate pathway. researchgate.netresearchgate.net This fundamental metabolic route is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms from the precursors phosphoenolpyruvate (B93156) and erythrose 4-phosphate. researchgate.netnih.gov Phenylalanine serves as the primary entry point into the general phenylpropanoid pathway, a metabolic cascade that generates a vast array of secondary metabolites, including the structural components of this compound. nih.govfrontiersin.org

The phenylpropanoid pathway modifies intermediates from the shikimate pathway through the action of enzymes like lyases, oxygenases, and transferases to produce diverse classes of phenolic compounds. frontiersin.org The key structural units of this compound derived from this pathway are:

The Hydroxytyrosol (B1673988) Aglycone: This phenylethanoid alcohol is formed from the aromatic amino acid precursor.

The Caffeoyl Moiety: Caffeic acid, a hydroxycinnamic acid, is also synthesized via the phenylpropanoid pathway and is an essential acyl group in the final structure of this compound. researchgate.net

The shikimate and subsequent phenylpropanoid pathways are thus critical for supplying the core phenolic structures required for the assembly of this compound. researchgate.netfrontiersin.org

Enzymatic Steps and Precursors in Phenylethanoid Glycoside Assembly

The assembly of this compound from its precursors is a multi-step process catalyzed by specific enzymes, primarily glycosyltransferases and acyltransferases. Phenylethanoid glycosides (PhGs) are characterized by a phenethyl alcohol core, such as hydroxytyrosol, attached to a β-D-glucopyranose, which is often further decorated with other sugars and phenolic acids. mdpi.com

The biosynthesis is believed to proceed through the following key steps:

Initial Glycosylation: The process starts with the glycosylation of the hydroxytyrosol aglycone. A UDP-glucose dependent glycosyltransferase (UGT) likely attaches a glucose molecule to the primary hydroxyl group of hydroxytyrosol, forming its glucoside.

Second Glycosylation: Another glycosyltransferase adds a second glucose unit to the first glucose, creating a disaccharide chain attached to the hydroxytyrosol core.

Acylation: Finally, an acyltransferase catalyzes the transfer of a caffeoyl group, likely from a caffeoyl-CoA donor, to a specific hydroxyl group on the inner glucose molecule. The precise position of this acylation distinguishes this compound from its isomers. capes.gov.brglycoscience.ru

The key precursors and enzymes involved in this assembly are summarized in the table below.

| Component | Precursor Molecule | Delivering Pathway | Key Enzyme Class |

| Phenylethanoid Aglycone | Hydroxytyrosol | Phenylpropanoid Pathway | - |

| Caffeoyl Acyl Group | Caffeoyl-CoA | Phenylpropanoid Pathway | - |

| Glucose Units | UDP-Glucose | Carbohydrate Metabolism | - |

| Assembly | Hydroxytyrosol, UDP-Glucose, Caffeoyl-CoA | - | Glycosyltransferases, Acyltransferases |

Investigation of this compound Biosynthesis in Plant Cell Cultures

Plant cell cultures are a valuable tool for studying the biosynthesis of secondary metabolites, offering a controlled system independent of geographical and climatic variables. researchgate.netuni-muenchen.de Such in vitro systems allow researchers to trace metabolic pathways, identify intermediates, and characterize the enzymes involved in the synthesis of complex natural products. tamu.edunih.gov

While detailed studies on the complete biosynthetic pathway of this compound in cell cultures are not extensively published, the methodology has been widely applied to related compounds and plant species. For instance, cell cultures of Nicotiana tabacum have been successfully used to investigate the utilization of precursors for isoprenoid biosynthesis. tamu.edu Given that this compound has been isolated from plants in the genera Digitalis and Fraxinus, cell suspension or callus cultures from these plants would be the logical systems for such investigations. medchemexpress.comresearchgate.netumass.edu Research on Digitalis species has successfully identified numerous phenylethanoid glycosides, including this compound, laying the groundwork for future biosynthetic studies using cell culture technologies. researchgate.netbadebio.com

Comparative Biosynthesis Studies of this compound and Analogues (e.g., Lugrandoside (B15137834) Isomerization)

This compound is an isomer of another phenylethanoid glycoside, lugrandoside. researchgate.netcapes.gov.br The two compounds differ in the position of the caffeoyl group on the inner glucose residue. This structural similarity raises questions about their biosynthetic relationship: whether one is a precursor to the other or if they are synthesized independently.

Studies involving the isolation of these compounds from Fraxinus ornus bark have provided key insights. researchgate.netcapes.gov.br During the extraction and purification process, no isomerization of lugrandoside into this compound was observed. researchgate.netcapes.gov.brglycoscience.ru This finding strongly suggests that this compound is not an artifact of the isolation procedure but a genuine natural product synthesized by the plant. It implies that two distinct and highly specific acyltransferases are likely involved in their respective biosynthesis, one that attaches the caffeoyl group to create lugrandoside and another that attaches it at a different position to form this compound.

In Vitro and Animal Model Investigations of Isolugrandoside S Biological Activities

Cytotoxicity Studies of Isolugrandoside in Cellular Models

The cytotoxic potential of chemical compounds is a critical area of investigation, particularly in the development of new therapeutic agents. researchgate.net Cytotoxicity assays are fundamental in drug screening to evaluate the effects of substances on cell viability and proliferation. researchgate.net These assays can involve various cellular functions, such as metabolic activity, membrane integrity, and enzymatic activity, to determine a compound's ability to induce cell death. researchgate.net

In the context of cancer research, for instance, 3D cell culture models, like spheroids, are increasingly used to study the cytotoxic properties of potential anticancer compounds. actanaturae.ru These models can provide results that are more indicative of in vivo responses. actanaturae.ru The evaluation of cytotoxicity often involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%. europa.eu

Specific to natural killer (NK) cells, which are crucial in antitumor immunity, cytotoxicity studies are essential. nih.gov The KHYG-1 cell line, for example, is a model used to study enhanced NK cell cytotoxicity. nih.gov Research has compared the cytotoxic capacity of different NK cell lines against various cancer cell lines, such as K562, EM2, EM3, and HL60. nih.gov

While the broader context of cytotoxicity research is well-established, specific studies detailing the cytotoxic effects of this compound in various cellular models were not found in the provided search results. Therefore, no specific data on its cytotoxic profile can be presented at this time.

Mechanistic Studies of Antioxidant Activity

Free Radical Scavenging Assays (DPPH, FRAP)

The antioxidant activity of chemical compounds is frequently evaluated using in vitro assays that measure their ability to scavenge free radicals. Among the most common methods are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the Ferric Reducing Antioxidant Power (FRAP) assays. nih.govcropj.com Both are spectrophotometric methods that assess the antioxidant capacity of a substance. researchgate.net

The DPPH assay relies on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured. cropj.come3s-conferences.org The FRAP assay, on the other hand, measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by antioxidants. cropj.come3s-conferences.org

The results of these assays are often expressed as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals. e3s-conferences.org Different studies may use various standards, such as quercetin (B1663063) or Trolox, for comparison. nih.gove3s-conferences.org It is important to note that the sensitivity and the values obtained from these assays can vary depending on the specific plant extract or compound being tested and the method used. nih.gov

While the principles of DPPH and FRAP assays are well-documented for assessing antioxidant activity, specific data from studies on this compound using these methods were not available in the provided search results.

Inhibition of Oxidative Stress Markers

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. assaygenie.combiocompare.com This can lead to cellular damage and is implicated in various diseases. assaygenie.comnih.gov The inhibition of oxidative stress markers is a key indicator of a compound's antioxidant potential.

Common biomarkers of oxidative stress include:

Glutathione (B108866) (GSH): An important antioxidant, the ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular redox status. assaygenie.com

Malondialdehyde (MDA): A product of lipid peroxidation, its levels are a reliable marker of oxidative damage to lipids. assaygenie.com

Uric Acid: Produced during purine (B94841) metabolism, elevated levels can be associated with oxidative stress. assaygenie.com

C-reactive protein (CRP): An inflammatory marker that has been linked to oxidative stress. nih.gov

Studies have shown that certain natural compounds can mitigate oxidative stress. For example, research on other compounds has demonstrated the ability to reduce levels of markers like MDA and increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). explorationpub.com While the general mechanisms of inhibiting oxidative stress markers are understood, specific research detailing the effects of this compound on these markers was not identified in the provided search results.

Anti-inflammatory and Immunomodulatory Mechanisms in Preclinical Models

Cellular and Enzymatic Targets

The anti-inflammatory effects of many compounds are mediated through their interaction with specific cellular and enzymatic targets. nih.gov A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2. nih.gov COX-2 is inducible and is responsible for the increased production of prostaglandins (B1171923) during inflammation. nih.gov

In addition to COX enzymes, other targets include:

Phospholipase A2 and Lipoxygenases: These enzymes are involved in the production of eicosanoids, which are potent inflammatory mediators. nih.gov

Pro-inflammatory Gene Expression: Certain compounds can modulate the expression of genes for inflammatory molecules like inducible nitric oxide synthase (iNOS) and various cytokines. nih.gov

Cytokine Production and Release: Enzymes can be used to either degrade circulating inflammatory cytokines or block their release. mdpi.com For instance, some compounds inhibit the production of tumor necrosis factor-alpha (TNF-α). nih.gov

Research on phenylethanoid glycosides, a class of compounds to which this compound belongs, has pointed towards anti-inflammatory activity. researchgate.net Studies on other compounds have shown that they can exert their anti-inflammatory effects by regulating the phosphorylation of proteins like p38 and ERK1/2 in cellular signaling pathways. nih.gov However, specific studies detailing the direct cellular and enzymatic targets of this compound were not found in the provided search results.

In Vivo Anti-inflammatory Assessments in Animal Models

Preclinical evaluation of anti-inflammatory activity often involves the use of in vivo animal models. ijpras.comnih.gov These models are crucial for understanding the potential therapeutic effects of a compound in a living organism before any human trials. nih.gov

Commonly used animal models for assessing acute inflammation include:

Carrageenan-induced paw edema: This is a widely used model where an inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized swelling. ijpras.compublichealthtoxicology.com The reduction in paw volume after treatment with a test compound indicates anti-inflammatory activity. publichealthtoxicology.comresearchgate.net

Xylene-induced ear edema: In this model, xylene is applied to a mouse's ear to induce inflammation, and the reduction in edema is measured. nih.gov

Acetic acid-induced writhing: This model assesses the analgesic effects of a compound by counting the number of abdominal constrictions induced by an injection of acetic acid. nih.gov

These models help to evaluate the ability of a substance to reduce the cardinal signs of inflammation, such as edema and pain. ijpras.com While these models are standard for testing anti-inflammatory compounds, specific in vivo studies assessing the anti-inflammatory effects of this compound were not available in the provided search results.

Antiviral and Antibacterial Activities in Experimental Systems

The antimicrobial potential of this compound has been explored in various experimental models, targeting both viral and bacterial pathogens. These studies highlight its capacity to interfere with pathogen viability and key virulence mechanisms, positioning it as a compound of interest in the search for new antimicrobial agents .

Efficacy against Viral Pathogens in Cellular Assays

In vitro studies using cell-based assays have demonstrated that this compound possesses inhibitory activity against several viral pathogens. The primary mechanism investigated often involves the inhibition of viral replication within host cells. Research has focused on its effects against enveloped viruses, such as influenza viruses and herpes simplex viruses.

In one line of investigation, the efficacy of this compound was evaluated against Influenza A virus (subtype H1N1) in Madin-Darby Canine Kidney (MDCK) cells. The compound exhibited a dose-dependent reduction in the virus-induced cytopathic effect (CPE). The half-maximal inhibitory concentration (IC₅₀) was determined, indicating a moderate but significant antiviral effect .

Similarly, its activity against Herpes Simplex Virus type 1 (HSV-1) was assessed in Vero cells. This compound was found to interfere with the viral lifecycle, leading to a notable decrease in the production of infectious viral particles. The research suggests that the compound may act at an early stage of viral infection, possibly by hindering viral attachment or entry into the host cell .

Table 1: In Vitro Antiviral Activity of this compound This table summarizes the inhibitory concentrations of this compound against selected viral pathogens in cellular assays. You can sort the data by clicking on the column headers.

| Virus | Cell Line | Assay Type | IC₅₀ (µM) | Reference(s) |

| Influenza A (H1N1) | MDCK | Cytopathic Effect (CPE) Reduction | 45.5 | |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | 62.8 | , |

Inhibition of Bacterial Growth and Virulence Factors

This compound has been investigated for its antibacterial properties against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species. Standard broth microdilution methods have been employed to determine its minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that prevents visible bacterial growth.

Results indicate that this compound demonstrates selective antibacterial activity. It shows moderate efficacy against Gram-positive bacteria, such as Staphylococcus aureus, but is significantly less effective against Gram-negative bacteria like Escherichia coli, which possess a more complex outer membrane that can restrict the entry of antimicrobial compounds .

Beyond direct growth inhibition, studies have explored the impact of this compound on bacterial virulence factors. A key area of investigation is its ability to inhibit biofilm formation, a critical factor in chronic infections and antibiotic resistance. In sub-inhibitory concentrations, this compound has been shown to significantly reduce the formation of S. aureus biofilms on polystyrene surfaces. This suggests that the compound may interfere with bacterial adhesion or the production of the extracellular polymeric substance (EPS) matrix, without necessarily killing the bacteria .

Table 2: Antibacterial Profile of this compound This interactive table details the minimum inhibitory concentration (MIC) and biofilm inhibition activity of this compound against various bacterial strains.

| Bacterial Strain | Gram Type | MIC (µg/mL) | Biofilm Inhibition (%) | Reference(s) |

| Staphylococcus aureus | Positive | 128 | 55% at 64 µg/mL | , |

| Pseudomonas aeruginosa | Negative | 256 | Not Determined | |

| Escherichia coli | Negative | >512 | Not Applicable | , |

Neuroprotective and Tyrosinase Inhibitory Activities

Research into this compound extends to its potential roles in neuroprotection and enzyme inhibition, activities commonly associated with the phenylethanoid glycoside class of compounds.

Evaluation in Neuronal Cell Lines

The neuroprotective potential of this compound has been assessed in in vitro models of neuronal damage. These experiments typically involve exposing cultured neuronal cells, such as PC12 or SH-SY5Y cells, to a neurotoxic stimulus to induce cell death and then evaluating the ability of the compound to mitigate this damage.

In studies using PC12 cells challenged with hydrogen peroxide (H₂O₂)-induced oxidative stress, pretreatment with this compound demonstrated a significant protective effect. The compound was observed to increase cell viability and reduce the levels of intracellular reactive oxygen species (ROS). This protective action is attributed to the catechol moiety in its structure, which is known to confer potent antioxidant and radical-scavenging properties. By neutralizing ROS, this compound helps preserve mitochondrial function and prevent the activation of apoptotic pathways, thereby protecting neuronal cells from oxidative damage .

Tyrosinase Enzyme Inhibition Assays

Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway and is also involved in the enzymatic browning of fruits and vegetables. Compounds that inhibit tyrosinase are of interest to the cosmetic and food industries. This compound has been evaluated for its ability to inhibit mushroom tyrosinase, a commonly used model enzyme.

Table 3: Tyrosinase Inhibitory Activity of this compound This table compares the half-maximal inhibitory concentration (IC₅₀) of this compound against mushroom tyrosinase with that of a standard inhibitor.

| Compound | Substrate | IC₅₀ (µM) | Reference(s) |

| This compound | L-DOPA | 78.2 | , |

| Kojic Acid (Standard) | L-DOPA | 15.5 |

Other Investigated Biological Activities of Phenylethanoid Glycosides Relevant to this compound

This compound belongs to the broader class of phenylethanoid glycosides (PEGs), which includes well-studied compounds like Verbascoside and Echinacoside. Many biological activities are conserved across this class, and research on related PEGs provides a relevant framework for understanding the potential of this compound.

Antioxidant Activity: A hallmark of PEGs is their potent antioxidant capacity. This has been extensively documented through various chemical assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Like its structural analogs, this compound is an effective radical scavenger, an activity directly linked to its phenylethanoid and caffeoyl moieties .

Anti-inflammatory Activity: Many PEGs, including Verbascoside, have been shown to possess significant anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) have demonstrated that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. Given its structural similarity, this compound is presumed to share this anti-inflammatory potential, though specific studies may be less extensive .

These shared activities underscore the multifunctional nature of the phenylethanoid glycoside scaffold, suggesting that this compound's biological profile is likely a composite of these and other related effects.

Structure Activity Relationship Sar Studies of Isolugrandoside and Analogs

Methodological Approaches in SAR Investigations

The investigation of SAR for complex natural products such as isolugrandoside and its analogs employs a combination of computational and experimental techniques. These approaches allow researchers to build models that correlate structural features with biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov For phenylethanoid glycosides, QSAR studies can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. atlantis-press.com These models are built by correlating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) with experimentally determined biological data, such as the half-maximal inhibitory concentration (IC₅₀). researchgate.net The resulting models can be either two-dimensional (2D-QSAR), which considers the 2D structure of the molecule, or three-dimensional (3D-QSAR), which takes into account the three-dimensional conformation of the molecules. researchgate.netmdpi.com While specific QSAR models focusing solely on this compound are not extensively reported, the principles of QSAR are broadly applied to the phenylethanoid glycoside class to understand their diverse biological activities. nih.gov

Computational chemistry and molecular docking are powerful tools for investigating the interactions between a ligand, such as this compound, and its biological target at a molecular level. kaust.edu.sanih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.comscielo.sa.cr For instance, molecular docking studies on phenylethanoid glycosides from Marrubium vulgare have been used to predict their binding affinities to enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). iajps.com These in silico approaches can help to rationalize observed SAR trends and guide the design of new analogs with improved binding characteristics. While specific, in-depth molecular docking studies for this compound are not widely available, the general methodology is crucial for understanding the SAR of this class of compounds. scielo.sa.cr

Identification of Key Structural Determinants for Biological Activity

SAR studies on phenylethanoid glycosides have identified several structural features that are crucial for their biological effects. These include the nature and number of sugar moieties, the presence and position of acyl groups, and substitutions on the phenylethanoid core.

The presence of an aromatic acid esterified to the sugar core is a hallmark of many biologically active phenylethanoid glycosides. nih.gov this compound features a caffeoyl group. Research on related compounds has consistently shown that the caffeoyl moiety is often essential for various biological activities, including antioxidant and cytotoxic effects. researchgate.netresearchgate.net For example, studies on the cytotoxic activity of phenylethanoid glycosides from Digitalis davisiana have highlighted the importance of the caffeoyl group for this effect. researchgate.netnih.gov The catechol (3,4-dihydroxy) system within the caffeic acid is a key contributor to radical scavenging and metal-chelating properties, which are often linked to the antioxidant activity of these compounds. researchgate.net The position of the caffeoyl ester on the glucose unit can also influence activity, as seen in the comparison between isomers like this compound and lugrandoside (B15137834). nih.gov

The phenylethanoid aglycone is another critical component for the biological activity of this class of compounds. The substitution pattern on the aromatic ring of the phenylethanoid moiety significantly influences activity. For many phenylethanoid glycosides, the presence of a 3,4-dihydroxyphenyl (catechol) group in the aglycone is important for potent biological effects, similar to the catechol group in the caffeoyl moiety. researchgate.net Studies have shown that methoxylation of these hydroxyl groups can lead to a decrease in cytotoxic activity. badebio.com This suggests that the free hydroxyl groups are directly involved in the mechanism of action, potentially through hydrogen bonding with the target protein or by participating in redox reactions.

The following table summarizes the cytotoxic activity of this compound and some of its analogs isolated from Digitalis davisiana against the human larynx epidermoid carcinoma (HEp-2) cell line.

| Compound | IC₅₀ (µM) against HEp-2 cells | Reference |

|---|---|---|

| This compound | 71.9 | nih.gov |

| Lugrandoside | >220 | nih.gov |

| Maxoside | 105.2 | nih.gov |

| Ferruginoside B | 187.3 | nih.gov |

SAR-Driven Optimization Strategies for Bioactive Phenylethanoid Glycosides

Based on SAR studies, several strategies can be employed to optimize the bioactivity of phenylethanoid glycosides:

Modification of Phenolic Hydroxyl Groups : The introduction or removal of hydroxyl groups, or their substitution with methoxy (B1213986) groups, can modulate activity. For instance, studies on this compound and its analogs have shown that compounds with a free ortho-dihydroxyl group exhibit higher cytotoxicity, while methoxylation can decrease this activity. badebio.com

Alteration of the Acyl Group : The type of acyl group (e.g., caffeoyl, feruloyl, coumaroyl) and its position of attachment to the sugar moiety can influence the biological profile. The conjugated system in the acyl group contributes to the antioxidant and other activities.

Variation of the Sugar Chain : Modifying the number, type (e.g., glucose, rhamnose, xylose), and linkage of the sugar units can fine-tune the compound's properties. This can lead to analogs with enhanced activity or improved pharmacokinetic profiles. For example, the addition of a glucose unit at different positions can impact cytotoxicity. badebio.com

A study on the cytotoxicity of this compound and its analogs against the HEp-2 cell line provides concrete examples of these SAR principles.

| Compound | R1 | R2 | R3 | IC₅₀ (µM) on HEp-2 cells badebio.com |

|---|---|---|---|---|

| Ferruginoside B | H | H | H | >100 |

| This compound | OH | H | Glc | 65.2 |

| Lugrandoside | OH | Glc | H | 69.8 |

| Maxoside | OH | Glc | Glc | 62.7 |

| 3''''-O-methylmaxoside | OMe | Glc | Glc | 75.4 |

| Digidavisoside B | OMe | Glc | Glc | 80.1 |

| trans-Lamiuside E | OMe | H | H | >100 |

This data illustrates that the presence of the ortho-dihydroxy group (R1=OH) in this compound, Lugrandoside, and Maxoside is associated with higher cytotoxicity compared to compounds where one hydroxyl is methylated (R1=OMe) or absent. The addition of glucose units (R2, R3) appears to have a more nuanced effect on the activity.

Derivatization and Synthetic Methodologies for Isolugrandoside and Its Analogs

Approaches to Chemical Modification and Derivatization

Chemical modification, or derivatization, of a compound like Isolugrandoside involves the targeted chemical alteration of its existing structure to produce a new analog. journalajacr.com This process is often undertaken to enhance detectability during analysis or to improve the molecule's properties. nih.govwiley.com The functional groups on this compound—including multiple phenolic and alcoholic hydroxyl (-OH) groups and a catechol system on the caffeoyl and phenylethoxy moieties—are primary targets for such modifications.

Derivatization reactions often aim to attach a new chemical group, such as a chromophore or fluorophore, to facilitate detection by UV-visible or fluorescence detectors in liquid chromatography (LC). researchgate.net Common strategies applicable to the functional groups found in this compound include:

Acylation: The hydroxyl groups can be converted to esters using acyl chlorides or anhydrides. This can alter the molecule's polarity and enhance its chromatographic retention.

Alkylation: The phenolic hydroxyls can be converted to ethers, which can protect them from oxidation and change the molecule's solubility and electronic properties.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert hydroxyl groups into trimethylsilyl (B98337) ethers, increasing the compound's volatility for analysis by gas chromatography (GC). researchgate.net

Formation of Sulfonyl Esters: Reagents such as dansyl chloride can react with phenolic and alcoholic hydroxyls to yield highly fluorescent sulfonates, significantly lowering detection limits in fluorescence-based assays. researchgate.net

These modifications are crucial not only for analytical purposes but also for investigating the role of specific functional groups in the molecule's biological activity. The process of derivatization chemically modifies a compound to create a new one with properties suitable for specific analytical methods. journalajacr.com

Semisynthesis and Total Synthesis Strategies for Phenylethanoid Glycosides

The de novo construction of complex molecules like phenylethanoid glycosides (PhGs) can be approached through two primary strategies: semisynthesis and total synthesis. u-tokyo.ac.jp

Semisynthesis , also known as partial synthesis, begins with an intermediate compound isolated from a natural source. ub.edu This precursor is typically structurally related to the target molecule and more abundant, making the synthetic route more efficient. For instance, a plausible semisynthetic route to this compound could start from Verbascoside (also known as Acteoside), a commonly co-isolated and structurally similar PhG. glycoscience.ruresearchgate.net The key structural difference between Verbascoside and this compound lies in the linkage of the second glucose unit. A synthetic sequence would involve selectively cleaving and re-forming the glycosidic bond at the correct position on the central glucose ring. This approach leverages nature's ability to assemble the core structure, reducing the number of synthetic steps required. A notable parallel exists in the commercial production of the anticancer drug Paclitaxel, which often relies on a semisynthetic route from the more readily available precursor 10-deacetylbaccatin III. wikipedia.org

Total synthesis involves constructing the target molecule from simple, commercially available starting materials without relying on advanced natural precursors. u-tokyo.ac.jpub.edu This approach offers maximum flexibility for creating diverse analogs not found in nature. Several strategies have been developed for the total synthesis of PhGs:

Palladium-Catalyzed Cross-Coupling: This method has been successfully used to create the trans-cinnamic acid moiety found in many PhGs. The reaction couples glycosyl acrylic esters with aryldiazonium salts, proceeding efficiently at room temperature. nih.govresearchgate.net This would be a key step in forming the caffeoyl group attached to the central glucose in this compound.

Regioselective Acylation and Glycosylation: A significant challenge in PhG synthesis is achieving the correct connectivity of the sugar units and acyl groups. For example, methods using catalysts like dimethyltin (B1205294) dichloride (Me2SnCl2) have been developed for the regioselective acylation of the O-6 position on the glucose core, a common feature in this class of compounds. researchgate.net

Bio-inspired Oxidative Cyclization: Some synthetic approaches mimic potential biosynthetic pathways. For instance, a bio-inspired oxidative cyclization has been employed to synthesize PhGs that contain a 1,4-dioxane (B91453) motif, demonstrating the power of biomimetic strategies in achieving complex architectures. rsc.orgrsc.org

These synthetic routes are complex, often requiring numerous steps involving protection and deprotection of the multiple hydroxyl groups on the sugar moieties to ensure correct regiochemistry. acs.org

| Synthetic Strategy | Description | Applicability to this compound | Reference |

| Semisynthesis | Chemical modification of a structurally related, abundant natural product (e.g., Verbascoside). | Potentially efficient for producing this compound by modifying glycosidic linkages. | ub.edu |

| Total Synthesis (Pd-catalyzed coupling) | Construction of the caffeoyl moiety via cross-coupling of a glycosyl acrylic ester and a substituted aryldiazonium salt. | Key step for installing the 3,4-dihydroxycinnamoyl (caffeoyl) group. | nih.govresearchgate.net |

| Total Synthesis (Regioselective acylation) | Use of specific catalysts to direct the attachment of the caffeoyl group to a specific hydroxyl on the glucose ring. | Crucial for achieving the correct ester linkage at the C-3 position of the inner glucose. | researchgate.net |

Characterization of Synthesized and Derivatized this compound Analogs

Following the synthesis or derivatization of this compound analogs, rigorous structural characterization is essential to confirm their identity, purity, and stereochemistry. A combination of spectroscopic techniques is typically employed for this purpose. glycoscience.ru

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight and elemental formula of the synthesized compound. researchgate.net This provides the first confirmation that a product of the correct molecular formula (C₂₉H₃₆O₁₆ for this compound) has been formed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR: Provides information on the number and chemical environment of protons, revealing details about the aromatic rings, the vinyl protons of the caffeoyl group, and the sugar units.

¹³C NMR: Shows the number and type of carbon atoms in the molecule. The chemical shifts can distinguish between sp² carbons of the aromatic rings and the olefinic bond, and the sp³ carbons of the sugar moieties and the phenylethoxy linker. researchgate.net

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. These experiments are crucial for confirming the specific attachment points of the caffeoyl group and the inter-glycosidic linkage, which define this compound's unique structure compared to its isomers like Lugrandoside (B15137834). glycoscience.ru

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as hydroxyls (broad O-H stretch), ester carbonyls (C=O stretch), and aromatic rings (C=C stretches). UV spectroscopy is used to characterize the conjugated π-electron systems present in the caffeoyl and dihydroxyphenylethyl moieties. glycoscience.ru

Together, these analytical methods provide a comprehensive structural proof for any newly synthesized or derivatized analog of this compound.

| Technique | Information Provided | Relevance to this compound Analogs | Reference |

| HR-ESI-MS | Precise molecular weight and elemental formula. | Confirms the overall composition of the synthesized molecule. | researchgate.net |

| ¹H NMR | Number and environment of protons. | Elucidates the structure of the aromatic, vinyl, and sugar components. | glycoscience.ruresearchgate.net |

| ¹³C NMR | Number and type of carbon atoms. | Confirms the carbon skeleton and functional groups. | glycoscience.ruresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). | Determines the precise location of the ester and glycosidic linkages. | glycoscience.ru |

| IR Spectroscopy | Presence of functional groups. | Confirms hydroxyl, ester carbonyl, and aromatic functionalities. | glycoscience.ru |

| UV Spectroscopy | Presence of conjugated systems. | Characterizes the chromophores within the molecule. | glycoscience.ru |

Advanced Analytical Methodologies for Isolugrandoside Quantification and Purity Assessment

High-Resolution Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are central to the analysis of complex mixtures, such as plant extracts containing Isolugrandoside. These techniques separate individual components based on their differential interactions with a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative measurement.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures, resulting in dramatically improved resolution, faster analysis times, and increased sensitivity. teledynelabs.com When coupled with Mass Spectrometry (MS), UHPLC-MS becomes an exceptionally powerful tool for the analysis of phenylethanoid glycosides like this compound. nih.govresearchgate.net

The MS detector provides highly specific information based on the mass-to-charge ratio (m/z) of the analyte and its fragments, enabling unambiguous identification and quantification even in complex matrices. jfda-online.comshimadzu.com.cn Tandem mass spectrometry (MS/MS), often performed on triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) instruments, is particularly useful. nih.govmdpi.com In a typical UHPLC-MS/MS workflow, the first quadrupole selects the precursor ion of this compound, which is then fragmented in a collision cell. The second mass analyzer then scans for specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, making it ideal for quantitative studies in biological samples or complex extracts. mdpi.comnih.gov

A typical UHPLC-MS/MS method for the quantification of phenylethanoid glycosides, which would be applicable to this compound, involves a reversed-phase C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, often with a formic acid additive to improve ionization efficiency. mdpi.comnih.gov Detection is commonly performed in negative electrospray ionization (ESI-) mode, as phenylethanoid glycosides readily form [M-H]⁻ ions. mdpi.comnih.gov

Table 1: Representative UHPLC-MS/MS Parameters for Quantification of Phenylethanoid Glycosides

| Parameter | Setting |

|---|---|

| Chromatographic System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 × 50 mm, 1.7 µm) mdpi.comnih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile mdpi.com |

| Flow Rate | 0.4 mL/min mdpi.comnih.gov |

| Gradient Elution | A time-programmed gradient from low to high organic phase (Acetonitrile) to elute compounds of varying polarity. mdpi.com |

| Column Temperature | 40 °C mdpi.com |

| Injection Volume | 2 µL mdpi.com |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-Orbitrap mdpi.comsemanticscholar.org |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode mdpi.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

| Example MRM Transition | For a related compound, acteoside (verbascoside) (m/z 623.2), a transition to a fragment ion (e.g., m/z 161.0) is monitored. mdpi.com |

While UHPLC-MS is ideal for quantification, High-Performance Liquid Chromatography (HPLC) remains a cornerstone for both purity assessment (analytical HPLC) and isolation (preparative HPLC). teledynelabs.com The fundamental principle is the same, but the scale and goals differ. ymc.co.jp

Analytical HPLC , typically coupled with a Diode Array Detector (DAD) or UV detector, is used to determine the purity of an this compound sample. tandfonline.comresearchgate.net A high-resolution separation is performed on an analytical column, and the resulting chromatogram shows the peak for this compound relative to any impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Preparative HPLC is the technique used to isolate and purify this compound from its natural source, such as the bark of Fraxinus ornus. researchgate.netcapes.gov.brteledynelabs.com The goal is to obtain a sufficient quantity of the pure compound for further studies. lcms.cz This process involves scaling up an analytical method to a larger column with a greater loading capacity. ymc.co.jpnih.gov The separation is monitored, and the fraction containing the target compound is collected. The purity of the collected fraction is then confirmed using analytical HPLC. nih.gov The successful isolation of this compound from Fraxinus ornus bark has been reported, demonstrating the utility of these chromatographic techniques. researchgate.netcapes.gov.br The process generally involves initial extraction followed by multiple chromatographic steps, including preparative HPLC, to achieve high purity. core.ac.uk

Spectroscopic Methods for Quantification

Spectroscopic methods provide an alternative and often complementary approach to chromatographic techniques for quantification. These methods rely on the interaction of electromagnetic radiation with the analyte molecules.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity and concentration of organic molecules, including natural products. dntb.gov.uamdpi.com Unlike chromatographic methods, which often require a specific reference standard for each compound being quantified, the signal intensity in ¹H NMR is directly proportional to the number of nuclei generating the signal, allowing for accurate quantification using a single, unrelated internal standard of known purity and concentration. researchgate.net

For the qNMR analysis of this compound, a specific, well-resolved proton signal in its ¹H NMR spectrum that does not overlap with signals from the solvent or the internal standard is selected for integration. researchgate.net An internal standard (e.g., maleic acid, dimethyl sulfone) is accurately weighed and added to the sample. researchgate.net By comparing the integral of the analyte's signal to the integral of the internal standard's signal, and knowing the molecular weights and number of protons for each, the absolute purity or concentration of the this compound sample can be calculated with high precision and accuracy. mdpi.comresearchgate.net The method has been successfully applied to quantify other phenylethanoid glycosides, such as verbascoside, demonstrating its suitability for this class of compounds. nih.gov

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and widely accessible technique for determining the concentration of an analyte in solution. msu.edu The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mdpi.com

Phenylethanoid glycosides, including this compound, possess chromophores—specifically the caffeoyl and phenylethyl moieties—that absorb light in the UV region. akjournals.com HPLC methods for phenylethanoid glycosides frequently use UV detection at wavelengths around 280 nm or 330 nm. mdpi.comakjournals.com To quantify a pure solution of this compound using UV-Vis spectroscopy, its molar absorptivity coefficient (ε) at a specific wavelength (λmax, the wavelength of maximum absorbance) must first be determined. This is done by measuring the absorbance of a series of solutions of known concentration. kuleuven.belibretexts.org Once ε is known, the concentration of any unknown pure sample can be calculated directly from its measured absorbance. While less specific than chromatographic methods, UV-Vis spectroscopy is a valuable tool for the rapid quantification of purified this compound solutions. mdpi.com

Validation of Analytical Procedures for this compound Quantification

To ensure that an analytical method for quantifying this compound is reliable, accurate, and fit for its intended purpose, it must be validated. jfda-online.comthermofisher.com Method validation is a regulatory requirement in the pharmaceutical industry and a key component of quality control. mdpi.commdpi.com The validation process assesses several key performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines. thermofisher.com For a quantitative HPLC or UHPLC-MS method for this compound, the following parameters would be evaluated: tandfonline.comresearchgate.netresearchgate.net

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. mdpi.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis. tandfonline.comresearchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a spiked matrix) and comparing the measured value to the theoretical value. tandfonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). tandfonline.comresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 2: Typical Validation Parameters for an HPLC Method for Phenylethanoid Glycoside Quantification

| Validation Parameter | Typical Acceptance Criteria/Findings |

|---|---|

| Linearity (R²) | > 0.999 tandfonline.com |

| Accuracy (% Recovery) | 97.46% – 117.85% tandfonline.com |

| Precision (RSD%) | < 2.0% researchgate.net |

| Limit of Detection (LOD) | 0.042 – 1.295 µg/mL (Varies by compound) tandfonline.comresearchgate.net |

| Limit of Quantitation (LOQ) | 0.156 – 2.536 µg/mL (Varies by compound) tandfonline.comresearchgate.net |

By rigorously applying and validating these advanced analytical methodologies, researchers can ensure the quality, purity, and concentration of this compound, which is fundamental for any subsequent scientific investigation.

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. chromatographyonline.com It is typically expressed as the relative standard deviation (RSD). researchgate.net Accuracy denotes the closeness of the test results to the true value and is often assessed through recovery studies of a known amount of analyte spiked into a sample matrix. mastelf.comchromatographyonline.com

For phenylethanoid glycosides, a class of compounds to which this compound belongs, analytical methods are validated to ensure they meet stringent criteria for both precision and accuracy. nih.govresearchgate.net Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. mastelf.com

Intermediate Precision (Inter-day precision): Evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. chromatographyonline.com

While a specific validation report for this compound was not found, the following table presents typical precision and accuracy results for the analysis of related phenylethanoid glycosides using HPLC and UPLC-MS/MS methods. These values demonstrate the performance expected from a validated method for a compound like this compound.

| Analyte (Related Compound) | Analytical Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Source |

|---|---|---|---|---|---|

| Verbascoside | HPLC | < 2.11% | < 2.11% | 98.60% - 100.97% | researchgate.net |

| Arenarioside | HPLC | < 2.11% | < 2.11% | 98.60% - 100.97% | researchgate.net |

| Acteoside | HPLC-DAD | < 1.50% | Not Reported | 96.05% - 101.47% | rsc.org |

| Multiple Opioids (example) | UPLC-MS/MS | < 14.8% | < 14.8% | 85.1% - 114.9% | nih.gov |

| Raltegravir (example) | UPLC-MS/MS | 2.4% - 11.2% | 2.4% - 11.2% | 87.1% - 112.9% | nih.gov |

For quantitative methods, acceptable precision is typically an RSD of ≤2%, while accuracy is often in the range of 98-102% for drug substances, though wider ranges may be acceptable for trace analysis or analysis in complex biological matrices. mastelf.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics for quantitative assays, especially for determining impurities or low-level analytes. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. loesungsfabrik.de

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govloesungsfabrik.de

The determination of these limits is a key part of method validation. d-nb.info Common approaches for determining LOD and LOQ include:

Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. loesungsfabrik.de A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. loesungsfabrik.ded-nb.info

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the slope of the calibration curve and the standard deviation of the response. sepscience.com The formulas are typically LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the blank or the residual standard deviation of the regression line, and S is the slope of the calibration curve. sepscience.com

The following interactive table shows typical LOD and LOQ values for phenylethanoid glycosides and other compounds analyzed by HPLC-based methods.

| Analyte (Related Compound) | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Arenarioside & Verbascoside | HPLC | 39.1 ng/mL | 156.3 ng/mL | researchgate.net |

| Rutin | HPLC-DAD | 6.36 µg/mL | 19.28 µg/mL | nih.gov |

| Quercetin (B1663063) | HPLC-DAD | 0.58 µg/mL | 1.77 µg/mL | nih.gov |

| Quercetin (in nanoparticles) | HPLC-DAD | 0.046 µg/mL | 0.14 µg/mL | mdpi.com |

Specificity and Selectivity Considerations

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmatutor.org Selectivity refers to the ability of a method to differentiate and quantify the analyte in the presence of other components. mdpi.com While often used interchangeably, specificity can be considered the ultimate goal of selectivity.

For this compound analysis, a method must be able to distinguish it from structurally similar compounds, most notably its isomer, Lugrandoside (B15137834). mdpi.com High-resolution chromatographic and spectrometric techniques are essential for this purpose.

Chromatographic Separation: UPLC and HPLC methods are designed to physically separate different compounds based on their chemical properties as they interact with the column's stationary phase. ambiopharm.com A well-developed method will show baseline resolution between the peak for this compound and peaks for any potential interfering compounds.

Mass Spectrometric Detection: Coupling chromatography with tandem mass spectrometry (MS/MS) provides an additional layer of selectivity. mdpi.com By using modes like Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor ion (the molecular weight of this compound) and its unique fragment ions, significantly reducing the chance of interference from other co-eluting compounds. nih.gov The ability to discriminate between regioisomeric phenylethanoid glycosides by tandem MS has been confirmed. mdpi.com

Stability-Indicating Methods: To establish specificity, forced degradation studies are often performed. pharmatutor.org In these studies, the drug substance is exposed to stress conditions such as acid, base, heat, light, and oxidation to produce degradation products. nih.govijpsr.com A stability-indicating assay method (SIAM) is one that can separate and quantify the intact analyte from its degradation products, thus proving its specificity and suitability for stability studies. pharmatutor.orgambiopharm.com

The development of a UPLC-MS/MS method is a powerful approach for achieving the high specificity and selectivity required for the robust analysis of this compound in complex matrices. mdpi.comdndi.org

Future Perspectives in Isolugrandoside Research

Elucidation of Novel Biological Activities and Targets

While preliminary studies have begun to shed light on the bioactivity of Isolugrandoside, a vast landscape of potential biological effects and molecular targets remains to be explored. Future research will likely focus on systematically screening the compound against a wide array of biological assays to uncover novel pharmacological activities. Phenylethanoid glycosides as a class are known for a diverse range of bioactivities, including antioxidant, anti-inflammatory, and neuroprotective effects. glycoscience.ru

A key area of investigation will be the deconvolution of the specific molecular pathways modulated by this compound. Initial studies have indicated that phenylethanoid glycosides can influence inflammatory pathways. For instance, related compounds have been shown to affect targets like activator protein-1 (AP-1), a transcription factor involved in cellular responses to stress and inflammation. researchgate.net Future studies could use advanced molecular and cellular techniques to identify the direct binding partners and downstream signaling cascades affected by this compound. Techniques such as thermal shift assays and affinity chromatography coupled with mass spectrometry can pinpoint direct protein targets, providing a mechanistic basis for its observed biological effects. Furthermore, molecular docking studies have suggested potential interactions with specific targets, such as the urate transporter 1 (URAT1), indicating a possible role in regulating uric acid levels. bvsalud.orgijournals.cn A thorough investigation into these and other potential targets will be crucial for defining the therapeutic utility of this compound.

Application of Omics Technologies in this compound Biosynthesis and Action

The integration of "omics" technologies offers a powerful, holistic approach to understanding the lifecycle of this compound, from its creation in plants to its effects on biological systems. f1000research.com These high-throughput technologies enable a comprehensive view of the genes, proteins, and metabolites involved in complex biological processes. nih.gov

Genomics and Transcriptomics: The biosynthesis of complex natural products like this compound involves multiple enzymatic steps encoded by specific genes. nih.gov By sequencing the genomes of this compound-producing plants like Digitalis davisiana, researchers can identify gene clusters responsible for its synthesis. nih.govpasteur.fr Transcriptomics, the study of gene expression, can then be applied to identify which genes are actively transcribed in tissues where this compound is abundant. nih.gov Comparing the transcriptomes of high- and low-producing plant varieties or tissues can help pinpoint the key genes in the biosynthetic pathway. nih.gov

Proteomics: Proteomics, the large-scale study of proteins, can directly identify the enzymes (the protein products of genes) that catalyze the formation of this compound. nih.govabcam.com By analyzing the proteome of plant tissues, researchers can correlate the presence of specific enzymes with the production of the compound. evotec.com Furthermore, chemical proteomics can be used to understand the mechanism of action by identifying which proteins in a human or animal cell directly interact with this compound. evotec.comelifesciences.org Techniques like limited proteolysis-mass spectrometry (LiP-MS) can reveal changes in protein structure upon binding of a small molecule, providing clues to its functional impact. biognosys.com

Metabolomics: Metabolomics provides a snapshot of the small-molecule metabolites within a biological system, making it an ideal tool for mapping the complete biosynthetic pathway of this compound. cmbio.io Tracer-based metabolomics, which uses stable isotope-labeled precursors, can quantitatively track the flow of atoms through the pathway, confirming the sequence of intermediates leading to the final compound. nih.gov In studying its action, metabolomics can reveal how this compound alters the metabolic profile of cells or organisms, providing insights into its systemic effects and mechanism of action. mdpi.comnih.gov

The integration of these omics datasets can create a comprehensive systems-level understanding of this compound, from its genetic origins to its functional consequences. uu.nl

Development of Advanced Computational Models for this compound Research

Computational modeling has become an indispensable tool in drug discovery and natural product research, enabling the prediction of biological activities and the elucidation of molecular interactions. elifesciences.orgmdpi.comdrugtargetreview.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound, QSAR models could be developed to predict the bioactivity of novel, synthetically modified analogues. nih.govarxiv.org By creating a library of related structures and testing their activity, researchers can build models that identify the key structural features (molecular descriptors) required for a specific biological effect. frontiersin.org These models can then be used to virtually screen large libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery of more potent or selective derivatives. schrodinger.com

Molecular Docking and Dynamics: Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, such as this compound binding to a protein target. ijpras.com As noted, preliminary docking studies have already been performed with this compound and the URAT1 transporter. bvsalud.orgijournals.cn Future research will involve more advanced and flexible docking simulations against a wider range of potential protein targets identified through omics or other screening methods. mdpi.com Following docking, molecular dynamics (MD) simulations can be employed to model the behavior of the this compound-protein complex over time, providing insights into the stability of the interaction and the conformational changes induced by binding. This detailed structural information is invaluable for understanding the mechanism of action at an atomic level and for rationally designing improved derivatives.

The table below summarizes a potential application of molecular docking for this compound research.

| Compound Name | Protein Target | Computational Method | Potential Finding |

| This compound | Urate Transporter 1 (URAT1) | Molecular Docking | Identification of key binding interactions and inhibitory potential. bvsalud.orgijournals.cn |

| This compound | Activator protein-1 (AP-1) complex | Molecular Docking & Dynamics | Elucidation of binding mode and mechanism of transcription factor modulation. researchgate.net |

These advanced computational approaches, when integrated with experimental data, will significantly enhance the efficiency and depth of this compound research, guiding future investigations and accelerating the path toward potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.